molecular formula C12H10N2O2 B8722791 2-Amino-4-(pyridin-4-yl)benzoic acid CAS No. 98156-86-6

2-Amino-4-(pyridin-4-yl)benzoic acid

Cat. No.: B8722791
CAS No.: 98156-86-6
M. Wt: 214.22 g/mol
InChI Key: UBDBYONUOPNDKT-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-4-yl)benzoic acid is a heterocyclic aromatic compound combining a benzoic acid backbone with a pyridine substituent at the 4-position and an amino group at the 2-position. Its structure enables diverse intermolecular interactions, including hydrogen bonding (via the carboxylic acid and amino groups) and π-π stacking (via the aromatic rings). This compound has been studied in the context of co-crystal formation with pyridine derivatives, as demonstrated in structural reports where it forms a 2:1 co-crystal with 4-[2-(pyridin-4-yl)ethyl]pyridine . Single-crystal X-ray diffraction studies reveal monoclinic crystal systems (space group P2₁) with distinct unit cell parameters, highlighting its structural versatility .

Properties

CAS No.

98156-86-6

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-amino-4-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C12H10N2O2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16)

InChI Key

UBDBYONUOPNDKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-4-(pyridin-4-yl)benzoic acid, emphasizing substituent variations, physicochemical properties, and applications:

Compound Substituent Molecular Weight (g/mol) Key Properties Applications References
This compound Pyridin-4-yl 214.22 (calculated) Forms co-crystals via H-bonding; monoclinic crystal system (P2₁) Pharmaceutical intermediates, crystal engineering
trans-4-(2-(Pyridin-4-yl)vinyl)benzoic acid (IV) Pyridin-4-ylvinyl 225.22 Extended conjugation (vinyl linker); crystallizes in P2₁/c space group Fluorescent materials, coordination polymers
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid Pyrazol-1-yl 203.20 Five-membered N-heterocycle; enhanced solubility in polar solvents Drug synthesis (e.g., kinase inhibitors)
2-Amino-4-(2-thienyl)benzoic acid 2-Thienyl 209.24 Sulfur-containing heterocycle; higher lipophilicity Materials science, organic electronics
2-Amino-4-(trifluoromethyl)benzoic acid Trifluoromethyl 219.15 Electron-withdrawing CF₃ group; increased acidity (pKa ~1.5) Pharmaceuticals (e.g., protease inhibitors), agrochemicals
2-(Pyridin-4-yl)benzoic acid Pyridin-4-yl (no amino group) 199.20 Lacks amino group; reduced H-bonding capacity Enzyme inhibition studies (e.g., cytochrome P450)

Key Comparisons :

Substituent Effects on Reactivity: The pyridin-4-yl group in the parent compound facilitates π-π interactions and metal coordination, making it suitable for co-crystal engineering . In contrast, the trifluoromethyl group in 2-amino-4-(trifluoromethyl)benzoic acid enhances metabolic stability and acidity, favoring drug design . Pyrazol-1-yl and thienyl substituents alter solubility and electronic properties. Pyrazole derivatives exhibit better aqueous solubility due to hydrogen-bonding capacity, while thienyl derivatives are more lipophilic .

Synthetic Routes: The parent compound and its vinyl analog (IV) are synthesized via Knoevenagel condensation and subsequent Jones oxidation, yielding high-purity crystals for structural studies . Pyrazole derivatives require nucleophilic substitution reactions, as seen in CAS 1186663-55-7 .

Crystallographic Data: this compound co-crystals exhibit a monoclinic P2₁ space group with unit cell dimensions a = 3.89359(7) Å, b = 17.7014(3) Å, c = 8.04530(12) Å, and β = 94.4030(16)° . In contrast, vinyl-linked analogs (e.g., IV) adopt P2₁/c symmetry with larger unit cells (a = 12.6674(19) Å) due to extended conjugation .

Applications: The parent compound’s dual functional groups (amino and carboxylic acid) make it a versatile ligand for metal-organic frameworks (MOFs) . Trifluoromethyl derivatives are preferred in medicinal chemistry for their resistance to oxidative metabolism .

Research Findings and Trends

  • Pharmaceutical Relevance: 2-Amino-4-(trifluoromethyl)benzoic acid is a key intermediate in protease inhibitor synthesis, with a projected market growth of 8.2% CAGR (2020–2025) due to demand for antiviral therapies .
  • Materials Science : Vinyl-linked pyridyl-benzoic acid derivatives (e.g., IV) show promise in optoelectronic devices due to extended conjugation and tunable fluorescence .
  • Structural Insights : SHELX software remains critical for refining crystal structures of these compounds, ensuring accurate determination of hydrogen-bonding networks .

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